2-(3-Methylbutanamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

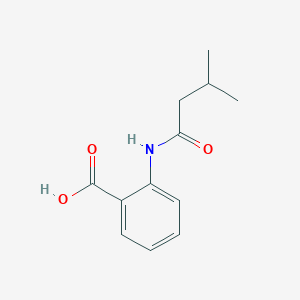

2-(3-Methylbutanamido)benzoic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-(3-Methylbutanamido)benzoic acid is 1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) . This indicates the presence of a benzoic acid group attached to a 3-methylbutanamide group .Physical And Chemical Properties Analysis

2-(3-Methylbutanamido)benzoic acid is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Benzoic Acid Derivatives in Food and Environmental Science

Benzoic acid and its derivatives , including esters and salts, are extensively researched for their preservative qualities in food products due to their antibacterial and antifungal properties. These compounds are naturally present in plant and animal tissues and can also be synthesized by microorganisms. Their widespread use in foods, cosmetics, and pharmaceuticals makes them a subject of environmental and health research, focusing on human exposure, metabolism, and the implications of their extensive distribution in water, soil, and air. The research delves into analytical methods for detection and the controversy surrounding their safety and public health impact (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).

Chemical and Physical Properties

Studies on benzoic acid and chlorobenzoic acids focus on their thermodynamic phase behavior, important for process design in pharmaceutical research. Modeling the phase equilibria of these compounds in aqueous and organic solutions provides insights into their stability and solubility, contributing to the development of pharmaceuticals and understanding of their environmental behavior (T. Reschke, K. Zherikova, S. Verevkin, C. Held, 2016).

Synthetic Applications and Biological Activity

Research into novel N-(α-Bromoacyl)-α-amino esters highlights the synthesis and biological activity screening of compounds closely related to 2-(3-Methylbutanamido)benzoic acid. These studies offer insights into their potential application in prodrug development, focusing on cytotoxicity, anti-inflammatory, and antibacterial activity, as well as their physico-chemical properties and toxicological profiles (D. Yancheva, E. Cherneva, et al., 2015).

Metal Complexation and Antimicrobial Activity

Investigations into Di- and Triorganotin(IV) compounds with carboxylate ligands derived from benzoic acid derivatives showcase their potential in synthesizing complexes with antibacterial, antifungal, and cytotoxic properties. The study of these complexes contributes to the development of new materials with potential applications in pharmaceuticals and materials science (S. Shahzadi, Saqib Ali, et al., 2010).

Analytical and Separation Techniques

Research on high-performance liquid chromatography utilizes ionic liquids as mobile phase additives for the separation and determination of amino benzoic acid isomers. This highlights the role of benzoic acid derivatives in developing advanced analytical methodologies for pharmaceutical and environmental analysis (Ya-jie Ma, Chao Guan, et al., 2016).

Safety and Hazards

The safety data sheet for 2-(3-Methylbutanamido)benzoic acid indicates that it may cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

2-(3-methylbutanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQUMXBRQRHDIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbutanamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B391094.png)

![2-({[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391095.png)

![N-(2,4-dichlorobenzylidene)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B391097.png)

![4-[4-({4-Bromo-3-nitrobenzoyl}oxy)benzyl]phenyl 4-bromo-3-nitrobenzoate](/img/structure/B391098.png)

![2-({[3-Hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B391103.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[({[3,3,3-trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B391104.png)

![N-[3-(4-fluorophenyl)acryloyl]-N'-{2-nitro-4,6-dimethylphenyl}thiourea](/img/structure/B391106.png)

![N-(1,3-thiazol-2-yl)-4-[({[3,3,3-trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B391108.png)

![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B391109.png)

![4-Methyl-2-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391110.png)

![2-{[(2-Hydroxy-5-methylphenyl)imino]methyl}-4-methylphenol](/img/structure/B391112.png)

![2-{[(2-Hydroxy-3-methylphenyl)imino]methyl}-4,6-bisnitrophenol](/img/structure/B391114.png)

![4-Bromo-2-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391117.png)